3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
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Overview
Description
3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with a bromophenyl group and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.
Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Dihydroquinoline derivatives
Substitution: : Substituted bromophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is studied for its potential biological activities. It has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be used in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: : Similar compounds include quinoline and its derivatives, which share the quinoline core structure.
Oxadiazole derivatives: : Compounds containing oxadiazole rings are structurally related.
Bromophenyl derivatives: : Other compounds with bromophenyl groups exhibit similar reactivity and biological activities.
Uniqueness
3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is unique due to its combination of the quinoline core, bromophenyl group, and oxadiazole moiety. This combination provides distinct chemical properties and biological activities that are not found in other compounds.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIBBDBUABOAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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